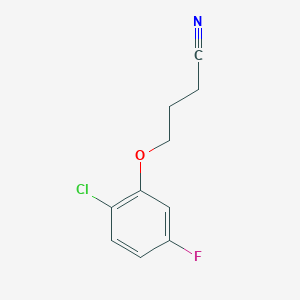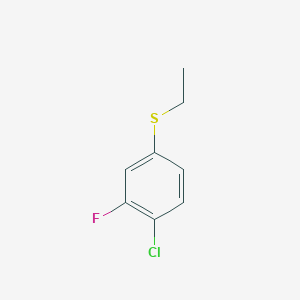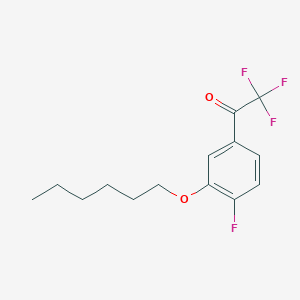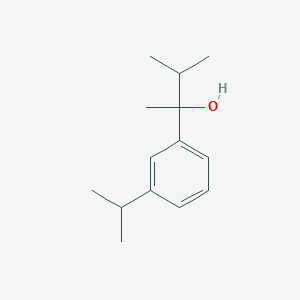
2-(3-Isopropylphenyl)-3-methylbutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Isopropylphenyl)-3-methylbutan-2-ol is an organic compound with a complex structure that includes an isopropyl group attached to a phenyl ring, and a tertiary alcohol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Isopropylphenyl)-3-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the alkylation of 3-isopropylphenylmagnesium bromide with 3-methyl-2-butanone. The reaction typically requires anhydrous conditions and is conducted in an inert atmosphere to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization may also be employed.
化学反应分析
Types of Reactions
2-(3-Isopropylphenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form a corresponding hydrocarbon.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of 2-(3-isopropylphenyl)-3-methylbutan-2-one.
Reduction: Formation of 2-(3-isopropylphenyl)-3-methylbutane.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
2-(3-Isopropylphenyl)-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 2-(3-Isopropylphenyl)-3-methylbutan-2-ol exerts its effects depends on its interaction with molecular targets. The tertiary alcohol group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The phenyl ring and isopropyl group contribute to the compound’s hydrophobicity and steric properties, affecting its behavior in different environments.
相似化合物的比较
Similar Compounds
2-(3-Isopropylphenyl)-2-propanol: Similar structure but with a different alkyl group.
2-(3-Isopropylphenyl)-1-propanol: Another similar compound with a primary alcohol group.
2-(3-Isopropylphenyl)-3-methylbutane: Lacks the hydroxyl group, making it less reactive.
Uniqueness
2-(3-Isopropylphenyl)-3-methylbutan-2-ol is unique due to its combination of a tertiary alcohol group and an isopropyl-substituted phenyl ring. This combination imparts specific chemical and physical properties that make it valuable for various applications, particularly in synthetic organic chemistry and potential therapeutic uses.
属性
IUPAC Name |
3-methyl-2-(3-propan-2-ylphenyl)butan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-10(2)12-7-6-8-13(9-12)14(5,15)11(3)4/h6-11,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAHYBDYWXJEHDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
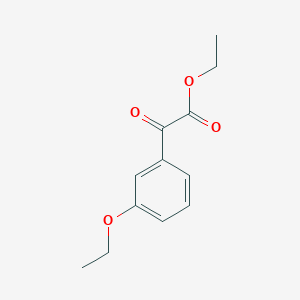
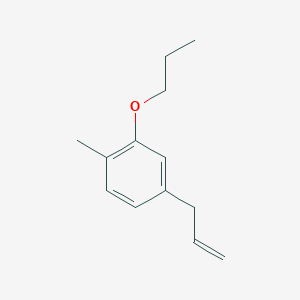
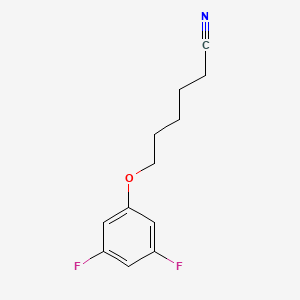
![2-[2-(4-Bromo-3-methyl-phenoxy)ethyl]-1,3-dioxolane](/img/structure/B7995608.png)
![3-[2-(1,3-Dioxanyl)]-1-(2-thienyl)-1-propanol](/img/structure/B7995619.png)
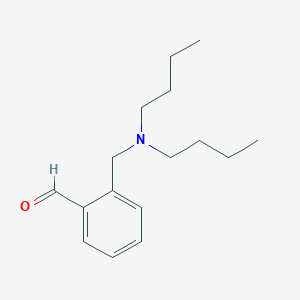

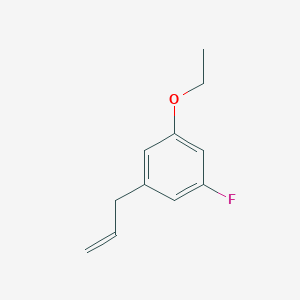
![3-[2-(1,3-Dioxolan-2-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B7995651.png)
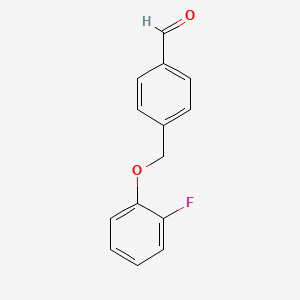
![1,3-Difluoro-5-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7995664.png)
